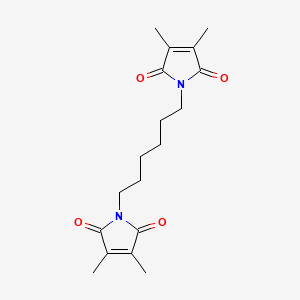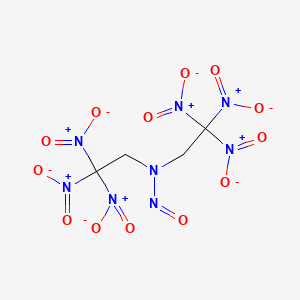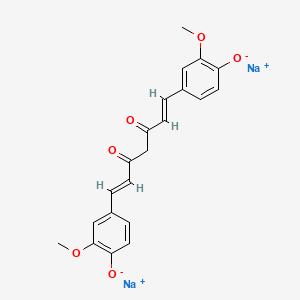
Tin-bromine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bromostannane can be synthesized through several methods. One common approach involves the reaction of stannane (SnH₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a solvent such as carbon disulfide (CS₂) and is carried out at elevated temperatures to facilitate the formation of bromostannane.
Another method involves the reaction of stannanols with magnesium dibromide (MgBr₂). In this process, the hydroxyl group of the stannanol is exchanged for a bromine atom, resulting in the formation of bromostannane .
Industrial Production Methods
Industrial production of bromostannane often involves large-scale reactions using stannane and bromine. The reaction is conducted in specialized reactors designed to handle the reactive nature of the chemicals involved. The process is optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
Bromostannane undergoes various chemical reactions, including:
Oxidation: Bromostannane can be oxidized to form tin oxides and other tin-containing compounds.
Reduction: It can be reduced to form stannane and other lower oxidation state tin compounds.
Substitution: Bromostannane can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Tin oxides (SnO₂) and other tin compounds.
Reduction: Stannane (SnH₄) and related compounds.
Substitution: Various organotin compounds depending on the substituent introduced.
科学的研究の応用
Bromostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Bromostannane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bromostannane compounds in drug development and delivery systems.
Industry: Bromostannane is used in the production of polymers, coatings, and other materials where tin compounds are required.
作用機序
The mechanism by which bromostannane exerts its effects involves its ability to form stable bonds with various organic and inorganic molecules. The tin atom in bromostannane can coordinate with different ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Chlorostannane (SnH₃Cl): Similar to bromostannane but with a chlorine atom instead of bromine.
Iodostannane (SnH₃I): Contains an iodine atom in place of bromine.
Fluorostannane (SnH₃F): Features a fluorine atom instead of bromine.
Uniqueness of Bromostannane
Bromostannane is unique due to its specific reactivity and stability compared to other halogenated stannanes. The bromine atom provides a balance between reactivity and stability, making bromostannane a versatile compound for various chemical reactions and applications.
特性
分子式 |
BrSn |
|---|---|
分子量 |
198.61 g/mol |
IUPAC名 |
bromotin |
InChI |
InChI=1S/BrH.Sn/h1H;/q;+1/p-1 |
InChIキー |
BTHOBAVISFLLOH-UHFFFAOYSA-M |
正規SMILES |
Br[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



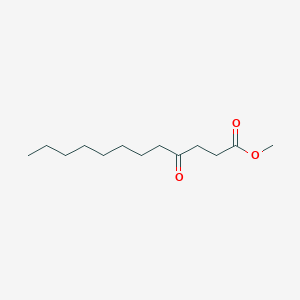
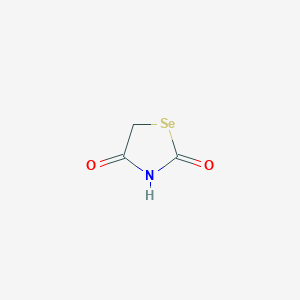

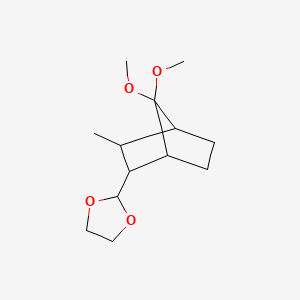
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)

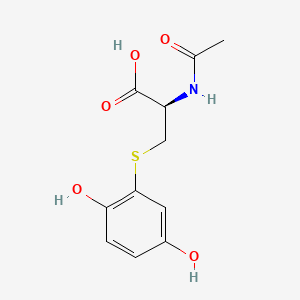
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
